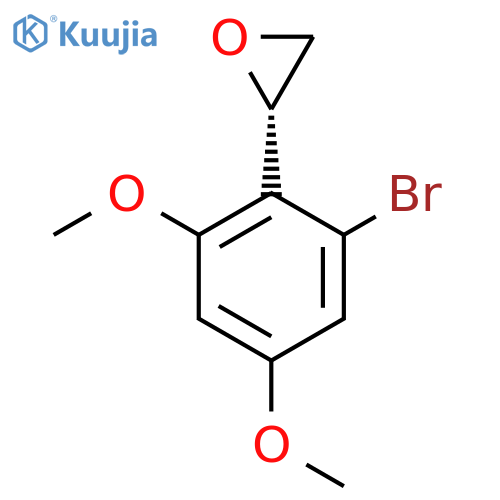

Cas no 2227727-67-3 ((2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane)

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane

- 2227727-67-3

- EN300-1938822

-

- インチ: 1S/C10H11BrO3/c1-12-6-3-7(11)10(9-5-14-9)8(4-6)13-2/h3-4,9H,5H2,1-2H3/t9-/m1/s1

- InChIKey: VEYFJDJRVBOMHN-SECBINFHSA-N

- ほほえんだ: BrC1=CC(=CC(=C1[C@H]1CO1)OC)OC

計算された属性

- せいみつぶんしりょう: 257.98916g/mol

- どういたいしつりょう: 257.98916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 31Ų

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1938822-1.0g |

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane |

2227727-67-3 | 1g |

$1872.0 | 2023-06-01 | ||

| Enamine | EN300-1938822-2.5g |

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane |

2227727-67-3 | 2.5g |

$3670.0 | 2023-09-17 | ||

| Enamine | EN300-1938822-10g |

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane |

2227727-67-3 | 10g |

$8049.0 | 2023-09-17 | ||

| Enamine | EN300-1938822-0.5g |

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane |

2227727-67-3 | 0.5g |

$1797.0 | 2023-09-17 | ||

| Enamine | EN300-1938822-5g |

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane |

2227727-67-3 | 5g |

$5429.0 | 2023-09-17 | ||

| Enamine | EN300-1938822-5.0g |

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane |

2227727-67-3 | 5g |

$5429.0 | 2023-06-01 | ||

| Enamine | EN300-1938822-0.1g |

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane |

2227727-67-3 | 0.1g |

$1648.0 | 2023-09-17 | ||

| Enamine | EN300-1938822-10.0g |

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane |

2227727-67-3 | 10g |

$8049.0 | 2023-06-01 | ||

| Enamine | EN300-1938822-0.05g |

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane |

2227727-67-3 | 0.05g |

$1573.0 | 2023-09-17 | ||

| Enamine | EN300-1938822-0.25g |

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane |

2227727-67-3 | 0.25g |

$1723.0 | 2023-09-17 |

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane 関連文献

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

(2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxiraneに関する追加情報

Comprehensive Overview of (2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane (CAS No. 2227727-67-3)

The compound (2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane (CAS No. 2227727-67-3) is a chiral epoxide derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical research. Its unique structural features, including the bromo and dimethoxy substituents, make it a valuable intermediate for the development of bioactive molecules. In recent years, the demand for chiral building blocks like this compound has surged, driven by the growing focus on enantioselective synthesis and green chemistry.

One of the key reasons for the popularity of (2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane is its versatility in asymmetric synthesis. Researchers are increasingly exploring its potential in the construction of complex molecular architectures, particularly in the synthesis of natural products and drug candidates. The oxirane ring, a hallmark of this compound, is highly reactive and can be opened under mild conditions, enabling the introduction of various functional groups. This reactivity aligns with the current trend toward sustainable and efficient synthetic methodologies.

In the context of modern drug discovery, (2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane has been investigated for its role in the development of kinase inhibitors and other targeted therapies. The bromo substituent offers a handle for further derivatization via cross-coupling reactions, which are widely used in medicinal chemistry. Additionally, the dimethoxy groups contribute to the compound's solubility and stability, making it a practical choice for high-throughput screening and combinatorial chemistry.

From an industrial perspective, the scalability of (2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane synthesis is a topic of interest. Recent advancements in catalytic asymmetric epoxidation have improved the cost-effectiveness and environmental footprint of producing such chiral epoxides. This aligns with the broader industry shift toward greener processes and the reduction of hazardous waste. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the demands of academic and industrial researchers.

The compound's relevance extends to the field of agrochemicals, where chiral epoxides are employed in the synthesis of herbicides and plant growth regulators. The (2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane framework provides a scaffold for designing molecules with enhanced bioactivity and selectivity. This application is particularly timely, given the global emphasis on sustainable agriculture and the need for eco-friendly pest management solutions.

In summary, (2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane (CAS No. 2227727-67-3) is a multifaceted compound with broad utility in organic synthesis, drug discovery, and agrochemical development. Its chiral nature, coupled with its functional group diversity, positions it as a critical tool for researchers tackling some of the most pressing challenges in chemistry and life sciences. As the scientific community continues to explore its potential, this compound is likely to remain a focal point of innovation and application.

2227727-67-3 ((2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane) 関連製品

- 1804742-52-6(Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)

- 2171691-45-3(1-(5-aminopyridin-2-yl)azetidine-2-carboxamide)

- 1256360-23-2(4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)

- 1804463-25-9(4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride)

- 1805453-49-9(5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)

- 1798762-84-1(3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde)

- 1804771-41-2(6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

- 238753-38-3(1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione)

- 921522-83-0(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)

- 1094379-54-0(2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile)